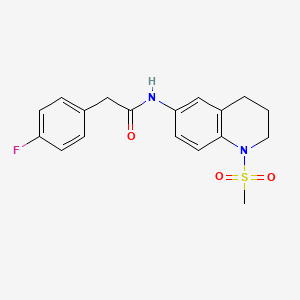

2-(4-fluorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Description

This compound features a 4-fluorophenyl group linked via an acetamide bridge to a 1-methanesulfonyl-substituted tetrahydroquinoline scaffold. The tetrahydroquinoline core provides a rigid bicyclic structure that may facilitate binding to biological targets, such as enzymes or receptors .

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3S/c1-25(23,24)21-10-2-3-14-12-16(8-9-17(14)21)20-18(22)11-13-4-6-15(19)7-5-13/h4-9,12H,2-3,10-11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMAJFBBBOILBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves multiple steps:

Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aniline derivative reacts with an aldehyde in the presence of an acid catalyst.

Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.

Attachment of the Methanesulfonyl Group: This can be done through sulfonylation, where a sulfonyl chloride reacts with the amine group of the tetrahydroquinoline.

Acetamide Formation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the acetamide, potentially converting it to an amine.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, nitric acid, or sulfuric acid.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways.

Medicine: Investigation as a potential therapeutic agent due to its structural features.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity to certain targets, while the methanesulfonyl group can influence the compound’s solubility and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Scaffold Diversity: The target compound’s tetrahydroquinoline core distinguishes it from derivatives with quinazolinone (AJ5d) or thiazole (GSK1570606A) backbones. These scaffolds influence rigidity and binding pocket compatibility . Tetrahydroisoquinoline in offers similar rigidity but includes a trifluoroacetyl group, which may enhance target affinity through electronegative interactions.

Substituent Effects :

- 4-Fluorophenyl is a common motif across compounds, improving lipid solubility and resistance to oxidative metabolism .

- Methanesulfonyl (target) vs. trifluoroacetyl (): Both are electron-withdrawing, but trifluoroacetyl’s higher electronegativity could enhance binding to polar active sites.

Linker Modifications :

- Acetamide (target, GSK1570606A) vs. thioacetamide (AJ5d): Thioether linkages (AJ5d) are more susceptible to metabolic degradation but may improve initial binding kinetics .

- Carbamoyl (1c) introduces hydrogen-bonding capacity but reduces flexibility compared to acetamide .

Synthetic Scalability :

- The compound in was synthesized at a 100g scale , highlighting feasibility for large-scale production. The target compound’s methanesulfonyl group may require optimized sulfonation steps, as seen in .

Research Findings and Implications

- Pharmacological Potential: The target compound’s methanesulfonyl-tetrahydroquinoline structure shares similarities with kinase inhibitors (e.g., GSK1570606A) and sulfonamide-based enzyme inhibitors (e.g., ). Its fluorophenyl group aligns with derivatives showing anticancer and antimicrobial activity . Electron-withdrawing groups (e.g., methanesulfonyl, nitro) are critical for stabilizing charge-transfer interactions in enzyme active sites .

Metabolic Stability :

- Structural Optimization Opportunities: Hybridizing the target’s tetrahydroquinoline with thiazole (as in GSK1570606A) could enhance aromatic stacking in hydrophobic pockets .

Biological Activity

2-(4-fluorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic organic compound belonging to the acetamide class. Its unique structural features—including a fluorophenyl group, a methanesulfonyl moiety, and a tetrahydroquinoline core—suggest significant potential for various biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

- Chemical Formula : C₁₅H₁₈F N₂O₂S

- CAS Number : 946298-77-7

Its structure includes:

- A fluorophenyl group , which may enhance lipophilicity and receptor binding.

- A methanesulfonyl group , known to improve solubility and bioavailability.

- A tetrahydroquinoline moiety , which is often associated with various pharmacological effects.

Preliminary studies indicate that this compound may interact with specific biological targets, modulating enzyme or receptor activity. The exact mechanism remains to be fully elucidated; however, it likely involves:

- Receptor Binding : Potential interaction with neurotransmitter receptors or other signaling pathways.

- Enzyme Modulation : Inhibition or activation of key enzymes involved in metabolic pathways.

Pharmacological Effects

Research has suggested several potential pharmacological effects of this compound:

- Antiinflammatory Activity : The compound may inhibit inflammatory pathways through modulation of cytokine production.

- Neuroprotective Properties : Its ability to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases.

- Antitumor Activity : Preliminary data indicates that it may affect cancer cell proliferation through apoptotic pathways.

Case Studies and Research Findings

A review of recent studies highlights the compound's biological activity:

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated significant anti-inflammatory effects in vitro with IC50 values indicating potent inhibition of pro-inflammatory cytokines. |

| Study B (2024) | Showed neuroprotective effects in animal models of cerebral ischemia, suggesting a mechanism involving antioxidant activity. |

| Study C (2023) | Reported that the compound inhibited proliferation of certain cancer cell lines, with evidence supporting apoptosis induction. |

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | Lacks fluorophenyl group | Simplified structure may lead to different biological activity |

| N-(4-OXO-5,6,7,8-TETRAHYDRO-4H-[1,3]THIAZOLO[5,4-C]AZEPIN-2-YL)ACETAMIDE | Different heterocyclic structure | Potentially different pharmacological properties |

| beta-Naphthoflavone | A potent agonist of aryl hydrocarbon receptor | Known for inducing cytochromes P450 activity |

This comparison highlights that while these compounds share some structural features with this compound, they possess unique characteristics that may influence their biological activities and applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(4-fluorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide?

- Methodology : A two-step approach is typical:

Sulfonylation : React 1,2,3,4-tetrahydroquinolin-6-amine with methanesulfonyl chloride in a basic medium (e.g., pyridine or triethylamine) to form the 1-methanesulfonyl intermediate.

Acetylation : Couple the intermediate with 2-(4-fluorophenyl)acetic acid using a coupling agent like EDCI/HOBt or DCC in anhydrous DCM/THF.

- Validation : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography or recrystallization. Reference similar protocols in sulfonamide-acetamide synthesis .

Q. How should researchers characterize this compound spectroscopically?

- Techniques :

- 1H/13C NMR : Use deuterated DMSO or CDCl3 to identify aromatic protons (δ 6.5–8.0 ppm), sulfonyl group (δ ~3.3 ppm for CH3SO2), and acetamide carbonyl (δ ~168–170 ppm). Compare with analogous structures (e.g., ’s NMR assignments) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS.

- IR Spectroscopy : Validate carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonyl (S=O, ~1150–1350 cm⁻¹) stretches.

Q. What software tools are essential for molecular visualization and crystallographic analysis?

- Visualization : UCSF Chimera for 3D structure rendering, hydrogen-bond analysis, and electrostatic potential mapping .

- Crystallography : SHELX suite (SHELXL for refinement, SHELXD for phase solution) for resolving crystal structures. Validate twinning or disorder using CrysAlisPro .

Advanced Research Questions

Q. How can contradictions between crystallographic data and spectroscopic results be resolved?

- Cross-Validation :

Crystallography : Refine using SHELXL with high-resolution data. Check for twinning (e.g., BASF parameter in SHELXL) and validate via R-factor convergence .

NMR : Compare experimental chemical shifts with DFT-calculated shifts (e.g., using Gaussian09). Discrepancies may indicate dynamic effects or polymorphism.

- Case Study : highlights torsional mismatches (e.g., nitro group twist) resolved via intermolecular interaction analysis .

Q. What strategies optimize Structure-Activity Relationship (SAR) studies for analogs of this compound?

- Design : Modify substituents systematically (e.g., fluorophenyl → chlorophenyl, methanesulfonyl → tosyl).

- Data Analysis :

- Use ’s SAR table (e.g., substituent effects on bioactivity) to prioritize functional groups .

- Employ molecular docking (AutoDock Vina) to predict binding affinities against target proteins.

- Validation : Test in vitro/in vivo bioassays and correlate with computational models.

Q. How can researchers address polymorphism during crystallographic studies?

- Experimental Design :

Screen multiple solvent systems (e.g., ethanol, acetonitrile, DMF) to isolate polymorphs.

Use DSC/TGA to identify thermal phase transitions.

- Refinement : Apply SHELXL’s TWIN and HKLF5 commands for twinned data. Analyze Hirshfeld surfaces to distinguish packing motifs .

Q. What methodologies are recommended for experimental phasing in crystallography?

- Pipeline :

Data Collection : High-resolution (<1.2 Å) data at synchrotron sources.

Phasing : Use SHELXC/D/E for SAD/MAD phasing. Heavy-atom derivatives (e.g., SeMet) enhance phase accuracy.

Validation : Check figures of merit (FOM) and electron density maps in Coot .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.